molecular formula C8H14O2 B1406119 3-Cyclobutylbutyric acid CAS No. 1081556-88-8

3-Cyclobutylbutyric acid

Cat. No.: B1406119
CAS No.: 1081556-88-8
M. Wt: 142.2 g/mol
InChI Key: PRTZGMVAWPXGNA-UHFFFAOYSA-N
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Description

3-Cyclobutylbutyric acid is an organic compound characterized by a cyclobutyl group attached to a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylbutyric acid typically involves the introduction of a cyclobutyl group into a butyric acid framework. One common method is the alkylation of butyric acid derivatives with cyclobutyl halides under basic conditions. This reaction can be facilitated by using strong bases such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic hydrogenation of cyclobutyl-substituted intermediates or the use of continuous flow reactors to optimize reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutylbutyric acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols.

    Substitution: The cyclobutyl group can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Cyclobutylbutyric acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclobutylbutyric acid involves its interaction with specific molecular targets and pathways. The cyclobutyl group may influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating biological activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

    Butyric Acid: A simpler analog without the cyclobutyl group.

    Cyclobutylcarboxylic Acid: Contains a cyclobutyl group but differs in the length of the carbon chain.

    Cyclobutylacetic Acid: Another analog with a different carbon chain length.

Uniqueness: 3-Cyclobutylbutyric acid is unique due to the presence of both a cyclobutyl group and a butyric acid backbone, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

3-cyclobutylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(5-8(9)10)7-3-2-4-7/h6-7H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTZGMVAWPXGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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